molecular formula C9H6BrNO2 B15130958 4-(Bromomethyl)-2-cyanobenzoic acid

4-(Bromomethyl)-2-cyanobenzoic acid

Cat. No.: B15130958
M. Wt: 240.05 g/mol
InChI Key: TVXWVYLIEHTUCV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-cyanobenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromomethyl group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-cyanobenzoic acid typically involves the bromination of 4-methyl-2-cyanobenzoic acid. One common method includes the use of bromine and a suitable solvent such as dichloromethane, with the reaction being carried out at elevated temperatures . Another approach involves the use of sodium bromate and sodium bromide in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-cyanobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require solvents like acetone or dimethylformamide (DMF) and are carried out at moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids and benzyl derivatives.

    Oxidation and Reduction Reactions: Products include amines and carboxylic acids.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

4-(Bromomethyl)-2-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-cyanobenzoic acid depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyano group can participate in various transformations. In biological systems, it can interact with enzymes and receptors, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-cyanobenzoic acid is unique due to the presence of both bromomethyl and cyano groups, which provide multiple reactive sites for chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

4-(bromomethyl)-2-cyanobenzoic acid

InChI

InChI=1S/C9H6BrNO2/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3H,4H2,(H,12,13)

InChI Key

TVXWVYLIEHTUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C#N)C(=O)O

Origin of Product

United States

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